molecular formula C14H18F2N2O3 B5822260 N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine

N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine

Número de catálogo B5822260
Peso molecular: 300.30 g/mol
Clave InChI: JJZVNGJLJUCXPD-LICLKQGHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine, commonly known as DEBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DEBM is a potent inhibitor of protein kinase B (PKB) and has been studied extensively for its potential applications in treating various diseases.

Mecanismo De Acción

DEBM inhibits N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to a cascade of events that ultimately result in apoptosis of cancer cells. Additionally, DEBM has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects
DEBM has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. Additionally, DEBM has been shown to decrease glucose levels in diabetic mice, indicating its potential applications in treating diabetes. DEBM has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DEBM has several advantages as a research tool. It is a potent and specific inhibitor of N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine, making it an attractive target for drug development. Additionally, DEBM has been shown to have low toxicity in animal models, indicating its potential applications in human trials. However, DEBM has several limitations, including its low solubility in water and its potential for off-target effects.

Direcciones Futuras

There are several future directions for research on DEBM. One potential avenue is to study its potential applications in combination with other drugs for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of DEBM for various diseases. Finally, there is a need for more studies on the potential off-target effects of DEBM, as well as its long-term safety and efficacy in humans.
Conclusion
In conclusion, DEBM is a promising compound with potential applications in cancer treatment, diabetes, and neurodegenerative diseases. Its mechanism of action as a N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine inhibitor makes it an attractive target for drug development, and its low toxicity in animal models indicates its potential for human trials. Further research is needed to determine the optimal dosage and administration of DEBM, as well as its long-term safety and efficacy in humans.

Métodos De Síntesis

The synthesis of DEBM involves a series of chemical reactions, starting with the condensation of 4-(difluoromethoxy)-3-ethoxybenzaldehyde and 4-morpholinamine. The resulting product is then purified using chromatography techniques to obtain pure DEBM.

Aplicaciones Científicas De Investigación

DEBM has been extensively studied for its potential applications in cancer treatment. N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine is a key signaling molecule that plays a crucial role in cell survival, proliferation, and growth. Overexpression of N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine is observed in many types of cancer, making it an attractive target for drug development. DEBM has been shown to inhibit N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine activity, leading to apoptosis (programmed cell death) of cancer cells. Additionally, DEBM has been studied for its potential applications in treating diabetes and neurodegenerative diseases.

Propiedades

IUPAC Name

(E)-1-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3/c1-2-20-13-9-11(3-4-12(13)21-14(15)16)10-17-18-5-7-19-8-6-18/h3-4,9-10,14H,2,5-8H2,1H3/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZVNGJLJUCXPD-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2CCOCC2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2CCOCC2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.